Reproterol hydrochloride is a short-acting β2 adrenoreceptor agonist primarily utilized in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease. This compound acts by relaxing the smooth muscles of the airways, thereby facilitating easier breathing. Its pharmacological profile makes it a valuable therapeutic agent in managing bronchospasm associated with these diseases.
Reproterol hydrochloride is classified as a β2 adrenergic agonist, which means it selectively binds to and activates β2 adrenergic receptors found predominantly in the lungs. This classification places it within a broader category of sympathomimetic agents that mimic the effects of adrenaline, particularly in the respiratory system. The compound is synthesized from various chemical precursors, including 1,3-dimethylxanthine and 3-(2-aminoethyl)phenol, under specific reaction conditions to ensure high purity and efficacy .
The synthesis of reproterol hydrochloride involves several key steps:
An alternative synthesis route has been described involving the use of 14C-malonic diethyl ester for labeling purposes, which is particularly useful in pharmacokinetic studies .
Reproterol hydrochloride has a complex molecular structure characterized by its functional groups that confer its biological activity. The chemical formula is , with a molecular weight of approximately 339.82 g/mol. Its structural features include:
The three-dimensional conformation of reproterol hydrochloride allows it to effectively interact with β2 adrenergic receptors, initiating its therapeutic effects .
Reproterol hydrochloride can undergo various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.
Reproterol hydrochloride exerts its pharmacological effects primarily by stimulating β2 adrenergic receptors located on the smooth muscle cells of the airways. Upon binding to these receptors, it activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate levels. This cascade results in muscle relaxation and bronchodilation, alleviating symptoms associated with bronchospasm .
These properties are essential for determining the formulation and delivery methods for therapeutic applications .
Reproterol hydrochloride has a wide array of scientific uses:
Reproterol hydrochloride (C₁₈H₂₄ClN₅O₅; CAS 13055-82-8) features a hybrid molecular architecture integrating xanthine and β²-adrenergic agonist pharmacophores. Its systematic IUPAC name is 7-(3-{[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino}propyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione hydrochloride [4] [6]. The structure comprises three distinct domains:
The molecule contains one chiral center at the β-carbon of the phenethylamino group, resulting in two enantiomers: (R)- and (S)-reproterol. Commercial reproterol hydrochloride is supplied as a racemic mixture with equimolar quantities of both enantiomers [6] [8]. This stereochemical characteristic influences receptor binding kinetics but does not alter analytical characterization in racemic form. Key structural features include:
Table 1: Atomic Composition and Mass Analysis
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₄ClN₅O₅ |
Average Molecular Weight | 425.87 g/mol |
Monoisotopic Mass | 425.1465966 Da |
Nitrogen Content | 16.43% |
Chlorine Content | 8.32% |
Hydrogen Bond Donors | 4 |
Hydrogen Bond Acceptors | 7 |
The synthetic route to reproterol hydrochloride involves convergent synthesis combining xanthine and catecholamine precursors. The industrial production employs a four-step sequence:
Critical process parameters include:
Solubility Characteristics
Reproterol hydrochloride exhibits high hydrophilicity with solubility exceeding 2.88 mg/mL in water at 25°C [4]. The solubility profile demonstrates significant solvent dependence:
The compound follows the Dimroth-Reichardt solvatochromic model, showing positive deviation from ideality in ethanol-water mixtures (50% v/v) [5] [7]. This property facilitates analytical sample preparation using aqueous-organic solvent systems.
Table 2: Solubility Parameters in Various Solvents
Solvent System | Solubility (mg/mL) | Temperature (°C) |
---|---|---|
Deionized water | 2.88 | 25 |
0.1M HCl | 3.12 | 25 |
Phosphate buffer (pH 7.4) | 2.67 | 25 |
Ethanol (absolute) | 1.24 | 25 |
Ethanol:water (1:1) | 4.05 | 25 |
Solid-State Properties
Reproterol hydrochloride crystallizes in the monoclinic P2₁/c space group with four molecules per unit cell. Crystallographic analysis reveals:
The compound demonstrates hygroscopic tendencies, requiring storage in desiccated conditions. Thermal analysis (DSC/TGA) shows:
Chemical Stability
Degradation pathways include:
The maximum stability occurs in pH 4.0-5.0 buffers, with degradation kinetics following first-order kinetics (k = 3.2 × 10⁻⁶ s⁻¹ at 25°C). Solid-state stability exceeds solution stability, with <0.5% degradation after 24 months at 15-25°C in amber glass containers [7].
Nuclear Magnetic Resonance Spectroscopy
¹H NMR (400 MHz, D₂O, δ ppm):
¹³C NMR (100 MHz, D₂O, δ ppm):
Mass Spectrometric Characterization
Electrospray ionization mass spectrometry (ESI-MS) shows characteristic fragmentation:
High-resolution MS (HRMS) of the main urinary metabolite confirms cyclization to tetrahydroisoquinoline derivative (C₁₈H₂₃N₅O₅, calc. 389.1695, obs. 389.1693) via intramolecular Mannich reaction [3] [9]. Derivatization with BSTFA produces tetra-TMS derivative (m/z 677.4 [M]⁺•) with fragmentation pattern:
X-ray Diffraction Analysis
Single-crystal XRD (CuKα radiation, λ=1.5418 Å) provides definitive structural confirmation:
Powder XRD patterns show characteristic peaks at 2θ = 6.8°, 13.5°, 17.2°, 19.8°, and 24.3° (±0.2°) for the anhydrous form, distinguishable from the monohydrate (2θ = 5.9°, 11.8°, 16.1°, 18.4°) [5].
Table 3: Spectroscopic Identification Summary
Technique | Key Diagnostic Parameters | Structural Information |
---|---|---|
¹H NMR | δ 7.85 (s, 1H), 6.25 (t, 1H), 4.90 (dd, 1H) | Purine H-8, phenyl meta-H, chiral methine |
¹³C NMR | δ 156.8, 152.1, 158.7, 71.5 | Carbonyls, phenolic carbons, aliphatic carbons |
ESI-MS | m/z 390.2 [M-HCl+H]⁺, 180.1 | Molecular ion, theophylline fragment |
FT-IR | 1695 cm⁻¹ (C=O str.), 1600 cm⁻¹ (aromatic C=C) | Xanthine carbonyl, catechol ring |
XRD | 2θ = 6.8°, 13.5°, 17.2° (anhydrous form) | Crystalline phase identification |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7